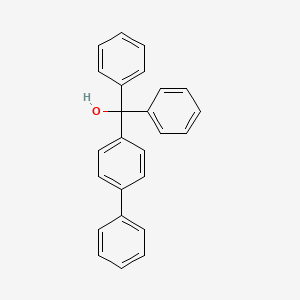
(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two dibromomethyl groups attached to a binaphthyl backbone. The binaphthyl structure consists of two naphthalene rings connected at the 1,1’ positions, creating a rigid and planar framework. The dibromomethyl groups add significant steric bulk and reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl typically involves the bromination of 2,2’-bis(methyl)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The dibromomethyl groups are introduced through a radical bromination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The dibromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (THF, DMF), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol), room temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), reflux conditions.
Major Products Formed
Substitution: Various substituted binaphthyl derivatives.
Reduction: 2,2’-Bis(methyl)-1,1’-binaphthyl.
Oxidation: Binaphthyl aldehydes or carboxylic acids.
Applications De Recherche Scientifique
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers. It is also studied for its unique reactivity and steric properties.
Biology: Investigated for its potential as a ligand in the development of new catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is primarily based on its ability to undergo various chemical reactions due to the presence of reactive dibromomethyl groups. These groups can participate in substitution, reduction, and oxidation reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl can be compared with other similar compounds, such as:
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Similar structure but with bromomethyl groups instead of dibromomethyl groups. It has different reactivity and steric properties.
2,2’-Bis(chloromethyl)-1,1’-binaphthyl: Contains chloromethyl groups, leading to different chemical behavior and applications.
2,2’-Bis(methyl)-1,1’-binaphthyl: Lacks halogen atoms, resulting in lower reactivity and different uses.
The uniqueness of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl lies in its high reactivity due to the presence of dibromomethyl groups, making it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
95026-79-2 |
|---|---|
Formule moléculaire |
C22H14Br4 |
Poids moléculaire |
598.0 g/mol |
Nom IUPAC |
2-(dibromomethyl)-1-[2-(dibromomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H14Br4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12,21-22H |
Clé InChI |
LPOJJGAIBYMCBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)
![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B11965731.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)
![[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11965765.png)


